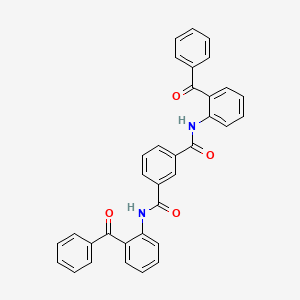

![molecular formula C20H20N2O B5107135 N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide

Descripción general

Descripción

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide, also known as DMNPE, is a photoactivatable compound that has been widely used in scientific research. It belongs to the class of caged compounds, which are molecules that can be activated by light to release bioactive molecules. DMNPE is a versatile tool for studying biological processes, as it allows for precise temporal and spatial control of the release of bioactive molecules.

Mecanismo De Acción

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is activated by light, which causes the release of the bioactive molecule from the caged compound. The release of the bioactive molecule can occur through a variety of mechanisms, including photochemical reactions, photothermal reactions, and photophysical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide depend on the bioactive molecule that is released upon activation. N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide has been used to release a variety of bioactive molecules, including neurotransmitters, second messengers, and ions. The effects of these molecules on biological processes vary depending on the specific molecule and the location and timing of its release.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is its precise temporal and spatial control over the release of bioactive molecules. This allows researchers to investigate the role of specific molecules in biological processes with high precision. However, N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide has some limitations, including its potential toxicity and the need for specialized equipment for light activation.

Direcciones Futuras

There are many potential future directions for the use of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide in scientific research. These include the development of new caged compounds with improved properties, the use of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide in combination with other techniques such as optogenetics, and the application of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide in the study of complex biological systems such as the brain.

In conclusion, N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is a powerful tool for investigating biological processes with high precision. Its ability to release bioactive molecules in a precise location and at a specific time has made it a valuable tool for researchers in a wide range of fields. As new caged compounds are developed and new applications are discovered, the use of N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide is likely to continue to grow in scientific research.

Métodos De Síntesis

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)-1-naphthaldehyde with phenylacetic acid in the presence of a dehydrating agent. Alternatively, N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide can be synthesized by the reaction of 4-(dimethylamino)-1-naphthaldehyde with phenylacetyl chloride in the presence of a base.

Aplicaciones Científicas De Investigación

N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide has been used in a wide range of scientific research applications, including the study of ion channels, neurotransmitter release, and intracellular signaling pathways. N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide can be used to activate specific receptors or ion channels in a precise location and at a specific time, allowing researchers to investigate the role of these molecules in biological processes.

Propiedades

IUPAC Name |

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-20(23)14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFKDIVFUIWLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324812 | |

| Record name | N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

428482-25-1 | |

| Record name | N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)

![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)

![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)

![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)

amine](/img/structure/B5107113.png)

![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)

![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)

![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)

![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)